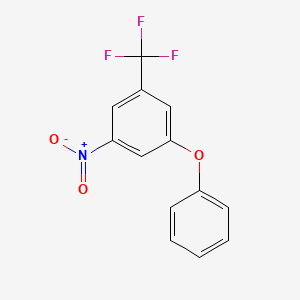

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol ist eine organische Verbindung mit der Summenformel C13H8F3NO3. Es zeichnet sich durch das Vorhandensein einer Nitrogruppe (-NO2), einer Phenoxygruppe (-OPh) und einer Trifluormethylgruppe (-CF3) aus, die an einen Benzolring gebunden sind.

Vorbereitungsmethoden

Die Synthese von 1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol erfolgt typischerweise durch Nitrierung von 3-Phenoxy-5-(trifluoromethyl)benzol. Die Nitrierung kann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Überwachung, um Überhitzung und Zersetzung der Reaktanten zu vermeiden .

Industrielle Produktionsverfahren können die Verwendung von Durchflussreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Diese Reaktoren ermöglichen eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, was zu einer effizienten und skalierbaren Produktion der Verbindung führt .

Analyse Chemischer Reaktionen

1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenpulver unter sauren Bedingungen zu einer Aminogruppe (-NH2) reduziert werden.

Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Halogenide oder Amine, substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Palladiumkatalysatoren, Eisenpulver und verschiedene Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen machen es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um neue Therapeutika zu entwickeln.

Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol umfasst seine Wechselwirkungen mit molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Makromolekülen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen und ihre molekularen Zielstrukturen erreichen kann .

Wissenschaftliche Forschungsanwendungen

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Wirkmechanismus

The mechanism of action of 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene involves its interactions with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .

Vergleich Mit ähnlichen Verbindungen

1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Nitro-3,5-Bis(trifluoromethyl)benzol: Diese Verbindung hat zwei Trifluormethylgruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu 1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol führen kann.

1,3-Dinitro-2-Phenoxy-5-(trifluoromethyl)benzol: Das Vorhandensein einer zusätzlichen Nitrogruppe kann die Reaktivität der Verbindung und ihre potenziellen biologischen Aktivitäten verstärken.

1,3,5-Trifluorbenzol: Diese Verbindung fehlt die Nitro- und Phenoxygruppe, wodurch sie weniger reaktiv ist, aber dennoch in verschiedenen chemischen Anwendungen nützlich ist.

Die Einzigartigkeit von 1-Nitro-3-Phenoxy-5-(trifluoromethyl)benzol liegt in seiner Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

CAS-Nummer |

188938-75-2 |

|---|---|

Molekularformel |

C13H8F3NO3 |

Molekulargewicht |

283.20 g/mol |

IUPAC-Name |

1-nitro-3-phenoxy-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)9-6-10(17(18)19)8-12(7-9)20-11-4-2-1-3-5-11/h1-8H |

InChI-Schlüssel |

STOWCJYUXUDCRV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

silane](/img/structure/B12573860.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)

![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)

![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)